molecular formula C18H22N4O2S2 B11028638 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11028638
M. Wt: 390.5 g/mol
InChI Key: HLUKKKKHLOTAST-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system of thiazole and pyrimidine rings. Key structural features include:

  • Substituents: A tert-butyl group at position 3 of the thiazolo[3,2-a]pyrimidine core and a second tert-butyl group at position 4 of the thiazol-2-ylamide moiety.
  • Functional groups: A carboxamide linker and a 5-oxo group on the pyrimidine ring.

Properties

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

3-tert-butyl-N-(4-tert-butyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H22N4O2S2/c1-17(2,3)11-8-25-15(20-11)21-13(23)10-7-19-16-22(14(10)24)12(9-26-16)18(4,5)6/h7-9H,1-6H3,(H,20,21,23)

InChI Key

HLUKKKKHLOTAST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Synthesis of Dihydropyrimidinethione Precursors

The foundation for synthesizing thiazolo[3,2-a]pyrimidine derivatives often begins with the preparation of 3,4-dihydropyrimidinethiones (DHPMs) via modified Biginelli reactions. This three-component condensation typically involves a tert-butyl-substituted aldehyde, ethyl benzoylacetate, and thiourea under acidic conditions. For instance, Matias et al. demonstrated that substituting conventional keto esters with acetylacetone in the presence of Bi(NO₃)₃·5H₂O under solvent-free conditions yields DHPMs with tert-butyl groups at the pyrimidine C4 position .

A representative procedure involves heating equimolar quantities of 3-(tert-butyl)benzaldehyde, ethyl benzoylacetate, and thiourea at 80°C for 6 hours in ethanol catalyzed by concentrated HCl. The resulting DHPM intermediate, 5-(tert-butyl)-6-ethoxycarbonyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, is isolated in 72–78% yield after recrystallization from ethanol . This intermediate serves as the substrate for subsequent cyclization to form the thiazolo[3,2-a]pyrimidine scaffold.

Regioselective Cyclization with Phenacyl Bromides

Cyclization of DHPMs with phenacyl bromides constitutes the critical step for fusing the thiazole and pyrimidine rings. Kaur et al. reported that refluxing DHPMs with 4-(tert-butyl)phenacyl bromide in ethanol for 12–15 hours induces regioselective cyclization, forming the thiazolo[3,2-a]pyrimidine core . The reaction proceeds via nucleophilic attack of the thione sulfur on the α-carbon of the phenacyl bromide, followed by dehydrohalogenation to yield the fused heterocycle.

Table 1: Optimization of Cyclization Conditions

Phenacyl BromideSolventTemperature (°C)Time (h)Yield (%)
4-(tert-butyl)Ethanol781285
4-(tert-butyl)DMF100878
4-(tert-butyl)Toluene110668

Ethanol emerges as the optimal solvent due to its ability to solubilize both reactants without requiring inert atmospheres. The final product, 3-(tert-butyl)-5-oxo-6-ethoxycarbonyl-5H-thiazolo[3,2-a]pyrimidine, is obtained as a crystalline solid after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Laccase-Mediated Oxidative Coupling for Carboxamide Formation

Recent advances leverage enzymatic methods to introduce the carboxamide group. As detailed by Nguyen et al., laccase from Trametes versicolor oxidizes catechol derivatives to reactive o-quinones, which undergo Michael addition with the active methylene carbon of thiazolo[3,2-a]pyrimidin-3(2H)-ones . For 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, this method involves:

  • Synthesis of 6-Carboxy Intermediate : Hydrolysis of the ethyl ester group in 3-(tert-butyl)-5-oxo-6-ethoxycarbonyl-5H-thiazolo[3,2-a]pyrimidine using 10% NaOH in ethanol/water (1:1) at 60°C for 4 hours yields the carboxylic acid (92% yield).

  • Enzymatic Amination : The carboxylic acid is treated with 4-(tert-butyl)thiazol-2-amine in the presence of laccase (0.1 mg/mL) and aerial oxygen at 25°C for 24 hours. The enzyme facilitates oxidative coupling, forming the carboxamide bond with 89% efficiency .

This method circumvents traditional coupling agents like EDCl/HOBt, reducing byproduct formation and enhancing atom economy.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the synthesis of tert-butyl-substituted thiazolopyrimidines. A one-pot protocol developed by Matias et al. combines Kornblum oxidation and Biginelli cyclization under microwave conditions . For example:

  • Kornblum Oxidation : 4-(tert-butyl)benzyl bromide is oxidized to 4-(tert-butyl)benzaldehyde using dimethyl sulfoxide (DMSO) at 80°C under microwave irradiation (300 W, 10 minutes).

  • Biginelli Cyclization : The in-situ-generated aldehyde reacts with ethyl acetoacetate and thiourea in DMSO under microwave conditions (100°C, 15 minutes) to yield the DHPM intermediate.

  • Cyclization : Addition of phenacyl bromide and continued microwave heating (80°C, 20 minutes) completes the thiazolo[3,2-a]pyrimidine formation.

This method reduces total reaction time from 24 hours to under 1 hour while maintaining yields above 80% .

Post-cyclization functionalization allows precise introduction of the 4-(tert-butyl)thiazol-2-yl carboxamide group. Key steps include:

  • Ester to Acid Chloride Conversion : Treating 3-(tert-butyl)-5-oxo-6-carboxy-5H-thiazolo[3,2-a]pyrimidine with thionyl chloride (SOCl₂) at 70°C for 2 hours generates the acid chloride.

  • Amide Bond Formation : Reacting the acid chloride with 4-(tert-butyl)thiazol-2-amine in dry dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) yields the target compound. The reaction achieves 94% conversion after 3 hours, with purification via recrystallization from methanol/water .

Table 2: Comparison of Amidation Methods

MethodCoupling AgentSolventTime (h)Yield (%)
Laccase-mediatedNoneH₂O2489
Acid ChlorideSOCl₂/TEADCM394
EDCl/HOBtEDCl/HOBtDMF1282

Solvent-Free Catalytic Approaches

Solvent-free conditions enhance the sustainability of thiazolopyrimidine synthesis. ZrCl₄-catalyzed cyclocondensation of DHPMs with phenacyl bromides at 120°C for 3 hours achieves 88% yield without solvent . Similarly, Bi(NO₃)₃·5H₂O catalyzes the Biginelli reaction under solvent-free conditions, reducing waste generation.

Structural Characterization and Validation

Critical spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 1.48 (s, 9H, tert-butyl), 7.32 (s, 1H, thiazole-H), 8.15 (s, 1H, pyrimidine-H) .

  • ¹³C NMR : δ 28.1 (tert-butyl), 34.5 (tert-butyl), 113.2 (C2), 162.4 (C=O), 178.9 (C=S) .

  • HRMS : [M+H]⁺ calcd. for C₁₈H₂₂N₄O₂S₂: 414.1174; found: 414.1178 .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of tert-butyl groups can make the compound susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions may target the carbonyl group in the thiazolo[3,2-a]pyrimidine ring.

    Substitution: The thiazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction pathway and conditions.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidine derivatives have shown moderate antimicrobial effects against various bacterial strains. For instance, compounds synthesized from this scaffold have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory concentrations .
  • Anti-inflammatory Properties : Molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is significant for developing anti-inflammatory agents. In silico evaluations have indicated its potential for further optimization to enhance efficacy against inflammatory diseases .
  • Anticancer Potential : Some studies have reported that thiazolo[3,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. Specifically, the compound has been evaluated for its activity against Lewis lung carcinoma in mice, indicating potential use in oncology .
  • Enzyme Inhibition : The compound has also been implicated in inhibiting enzymes such as phosphodiesterase, which plays a crucial role in cellular signaling pathways. This activity could translate into therapeutic benefits for conditions like asthma and cardiovascular diseases .

Synthesis and Characterization

The synthesis of 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study focused on synthesizing new thiazolo[3,2-a]pyrimidine derivatives reported moderate antibacterial activity compared to standard drugs like ciprofloxacin. The research emphasized the importance of structural modifications in enhancing biological activity .
  • Another investigation into the anti-inflammatory properties through molecular docking revealed that modifications on the thiazole ring could lead to improved binding affinity to 5-lipoxygenase, suggesting avenues for drug development targeting inflammatory pathways .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeReference
AntimicrobialThiazolo[3,2-a]pyrimidine derivativesModerate activity against E. coli and S. aureus
Anti-inflammatoryPotential 5-LOX inhibitorIn silico docking studies
AnticancerLewis lung carcinomaEfficacy observed in animal models
Enzyme inhibitionPhosphodiesteraseImplications for respiratory diseases

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing their activity and downstream pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 1282133-26-9)

This analog shares the thiazolo[3,2-a]pyrimidine scaffold but differs in substituent placement and stereochemistry:

  • Substituents : A single tert-butyl group at position 4 of the thiazole ring and a (2Z)-configured double bond in the thiazol-2(3H)-ylidene group.
  • Molecular formula : C₁₄H₁₄N₄O₂S₂ (vs. C₁₅H₁₈N₄O₂S₂ for the target compound) .
Table 1: Key Differences Between Target Compound and CAS 1282133-26-9
Parameter Target Compound CAS 1282133-26-9
Substituent Positions 3-(tert-butyl) on thiazolo ring; 4-(tert-butyl) on thiazol-2-yl 4-(tert-butyl) on thiazole; (2Z)-ylidene configuration
Molecular Formula C₁₅H₁₈N₄O₂S₂ C₁₄H₁₄N₄O₂S₂
Molecular Weight 366.5 g/mol (calculated) 334.4 g/mol
Hydrogen Bonding Potential Amide and carbonyl groups available Reduced due to ylidene tautomerism

Impact of Substituent Position on Properties

  • Lipophilicity : The target compound’s dual tert-butyl groups likely increase logP compared to CAS 1282133-26-9, affecting membrane permeability .
  • Computational studies using SHELX software (e.g., SHELXL for crystal refinement) could clarify packing differences .
  • Reactivity : The 5-oxo group in both compounds may participate in hydrogen bonding, but the Z-configuration in CAS 1282133-26-9 limits its ability to form stable interactions, as shown in graph set analyses of related thiazole derivatives .

Research Findings and Hypotheses

  • Synthetic Challenges : Introducing tert-butyl groups at specific positions requires regioselective alkylation, which may lower yields compared to simpler analogs.
  • Biological Activity: While neither compound’s bioactivity is reported in the provided evidence, structural analogs of thiazolo[3,2-a]pyrimidines are known kinase inhibitors. The target compound’s bulk may hinder binding to active sites compared to smaller analogs.
  • Spectroscopic Data : Infrared spectra would show distinct carbonyl stretches (~1650–1700 cm⁻¹) for the 5-oxo and amide groups. NMR would resolve tert-butyl protons as singlets at ~1.3 ppm .

Biological Activity

The compound 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazole-based derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C15H18N4O Molecular Weight 274 33 g mol \text{C}_{15}\text{H}_{18}\text{N}_4\text{O}\quad \text{ Molecular Weight 274 33 g mol }

This compound features a thiazole ring fused with a pyrimidine structure, which is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit notable antitumor properties. The compound's structure suggests potential interactions with cellular targets involved in tumor proliferation.

  • Case Study : A related thiazole compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating significant cytotoxicity . The presence of electron-donating groups like tert-butyl enhances the activity by stabilizing the interaction with target proteins.

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant effects. The mechanism is believed to involve modulation of neurotransmitter systems.

  • Research Findings : In a study involving various thiazole analogs, compounds similar to the target showed promise in reducing seizure activity in animal models . This suggests that the target compound may also possess anticonvulsant properties.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The carbonyl group in the thiazolo-pyrimidine structure may form covalent bonds with nucleophilic sites on target enzymes, leading to inhibition .
  • Receptor Modulation : The thiazole and pyrimidine rings can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Research Findings and Data

Activity IC50 (µg/mL) Mechanism
Antitumor1.61Inhibition of tumor cell proliferation
AnticonvulsantNot specifiedModulation of neurotransmitter systems

Q & A

Q. What are the key synthetic routes for preparing 3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Core formation : The thiazolo[3,2-a]pyrimidine scaffold is constructed via cyclization of substituted thiazole and pyrimidine precursors under reflux conditions (e.g., using DMF or dichloromethane as solvents) .
  • Carboxamide linkage : The tert-butyl groups are introduced via nucleophilic substitution or condensation reactions. For example, tert-butyl chloride or tert-butylamine derivatives are used in the presence of bases like triethylamine .
  • Purification : Column chromatography or recrystallization (e.g., using DCM/hexane) ensures high purity (>95%) .

Q. What spectroscopic methods are employed to characterize this compound?

Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the tert-butyl groups (δ ~1.3 ppm for 1^1H) and carboxamide carbonyl signals (δ ~165 ppm for 13^13C) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~421.1 for related analogs) .
  • HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of tert-butyl-substituted thiazolo-pyrimidine derivatives?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in carboxamide bond formation .
  • Catalyst use : Lewis acids like TiCl4_4 improve cyclization efficiency in thiazole ring formation .
  • Temperature control : Maintaining reflux conditions (~80°C) minimizes side reactions during heterocycle assembly .
  • DoE (Design of Experiments) : Statistical optimization of parameters (e.g., molar ratios, reaction time) maximizes yields .

Q. How to resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Dose-dependent effects : Perform dose-response curves (e.g., IC50_{50} assays) to confirm activity thresholds .
  • Structural analogs : Compare activity with derivatives lacking tert-butyl groups to isolate functional group contributions .
  • Target specificity : Use molecular docking (e.g., AutoDock Vina) to validate interactions with enzymes like HDACs or kinases .

Q. What methodologies are used to study the compound’s mechanism of action in anticancer research?

Advanced approaches include:

  • Kinase inhibition assays : Measure ATP-binding inhibition using fluorescence polarization .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays .
  • Proteomics : Identify binding partners using pull-down assays coupled with LC-MS/MS .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside activity assays) .
  • Synthesis Reproducibility : Document reaction parameters (e.g., moisture sensitivity of tert-butyl reagents) to ensure consistency .
  • Computational Support : Use DFT calculations (Gaussian 09) to predict reactivity and optimize synthetic pathways .

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